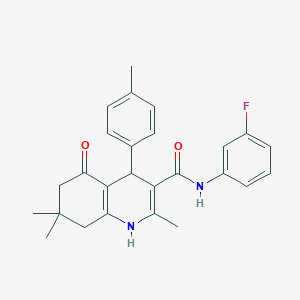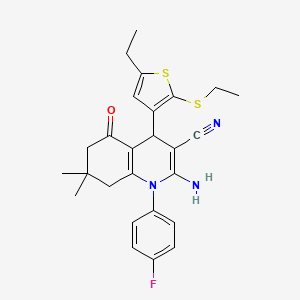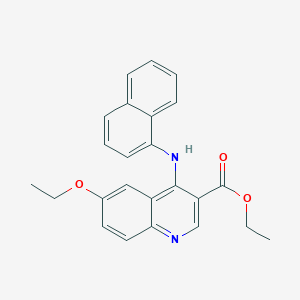
N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(3-Fluorophényl)-2,7,7-triméthyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide est un composé organique complexe qui appartient à la classe des hexahydroquinoléines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La présence de fluor et de groupes méthyles dans sa structure améliore sa stabilité chimique et son activité biologique.
Méthodes De Préparation
La synthèse de la N-(3-Fluorophényl)-2,7,7-triméthyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau hexahydroquinoléine : Cela peut être obtenu par une réaction de Hantzsch, qui implique la condensation d’un aldéhyde, d’un β-cétoester et d’un acétate d’ammonium.
Introduction du groupe fluorophényle : Cette étape implique souvent une réaction de substitution aromatique nucléophile où un dérivé de fluorobenzène est introduit.
Formation du groupe carboxamide : Cela peut être fait par une réaction d’amidation utilisant une amine appropriée et un dérivé d’acide carboxylique.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et la pureté, en utilisant souvent des catalyseurs et des conditions réactionnelles contrôlées.
Analyse Des Réactions Chimiques
La N-(3-Fluorophényl)-2,7,7-triméthyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide de l’hydrogénation ou d’hydrure métallique, convertissant le groupe cétone en alcool.
Substitution : L’atome de fluor peut être substitué par des nucléophiles dans des conditions appropriées, conduisant à la formation de divers dérivés.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, KMnO4), les agents réducteurs (par exemple, NaBH4) et les nucléophiles (par exemple, les amines, les thiols).
4. Applications de la recherche scientifique
La N-(3-Fluorophényl)-2,7,7-triméthyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes et dans l’étude des mécanismes réactionnels.
Biologie : L’activité biologique du composé en fait un candidat pour l’étude des interactions enzymatiques et des processus cellulaires.
Médecine : En raison de ses propriétés pharmacologiques potentielles, elle est étudiée pour son utilisation dans le développement de nouveaux médicaments, en particulier pour ses activités anti-inflammatoires et anticancéreuses.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux possédant des propriétés chimiques spécifiques.
Applications De Recherche Scientifique
N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
Le mécanisme d’action de la N-(3-Fluorophényl)-2,7,7-triméthyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. L’atome de fluor améliore son affinité de liaison à ces cibles, tandis que le noyau hexahydroquinoléine offre une stabilité structurelle. Le composé peut inhiber ou activer des voies spécifiques, conduisant à ses effets biologiques observés.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d’autres dérivés d’hexahydroquinoléine, tels que :
- N-(3-Chlorophényl)-2,7,7-triméthyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide
- N-(3-Bromophényl)-2,7,7-triméthyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide
Comparée à ces composés, la N-(3-Fluorophényl)-2,7,7-triméthyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide est unique en raison de la présence de l’atome de fluor, qui améliore sa stabilité chimique et son activité biologique. Cela en fait un candidat plus puissant pour diverses applications en chimie médicinale et en développement de médicaments.
Propriétés
Numéro CAS |
476482-68-5 |
|---|---|
Formule moléculaire |
C26H27FN2O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27FN2O2/c1-15-8-10-17(11-9-15)23-22(25(31)29-19-7-5-6-18(27)12-19)16(2)28-20-13-26(3,4)14-21(30)24(20)23/h5-12,23,28H,13-14H2,1-4H3,(H,29,31) |
Clé InChI |
ZVWIEZIOMLKQCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC(=CC=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11639964.png)

![2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639973.png)
![3-(3-bromophenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639980.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)
![Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11639988.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639993.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11640001.png)
![4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11640003.png)


![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![(2Z)-2-(Phenylformamido)-N-[2-(piperidin-1-YL)ethyl]-3-(pyridin-3-YL)prop-2-enamide](/img/structure/B11640035.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
